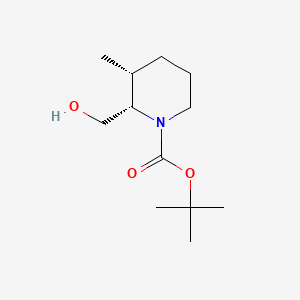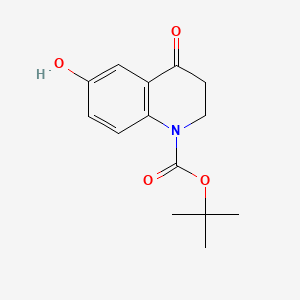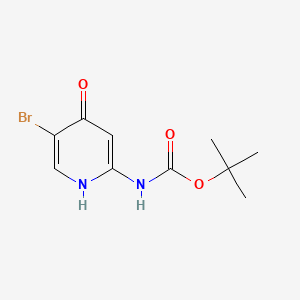
1-(2-aminopropan-2-yl)cyclobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Aminopropan-2-yl)cyclobutan-1-ol (APCB) is an organic compound with a unique cyclic structure that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
科学研究应用
1-(2-aminopropan-2-yl)cyclobutan-1-ol has been studied for its potential applications in a variety of scientific research areas, including drug delivery, catalysis, and biochemistry. In drug delivery, 1-(2-aminopropan-2-yl)cyclobutan-1-ol has been used to form nanoparticles that can be used to deliver drugs to specific target sites. In catalysis, 1-(2-aminopropan-2-yl)cyclobutan-1-ol has been used as a catalyst for the synthesis of various organic compounds. In biochemistry, 1-(2-aminopropan-2-yl)cyclobutan-1-ol has been used to study the structure and function of enzymes and other proteins.
作用机制
The mechanism of action of 1-(2-aminopropan-2-yl)cyclobutan-1-ol is not yet fully understood. However, it is believed to interact with proteins and other molecules in the cell in order to affect their structure and function. It is thought to interact with proteins through hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
Biochemical and Physiological Effects
1-(2-aminopropan-2-yl)cyclobutan-1-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of enzymes, proteins, and other molecules in the cell. It has also been shown to affect the expression of genes and the production of proteins. In addition, 1-(2-aminopropan-2-yl)cyclobutan-1-ol has been shown to affect the metabolism of cells and the transport of molecules across cell membranes.
实验室实验的优点和局限性
1-(2-aminopropan-2-yl)cyclobutan-1-ol has a number of advantages for use in laboratory experiments. It is easy to synthesize and can be used in a variety of reactions. In addition, it is relatively stable and has a low toxicity. However, there are also some limitations to its use. It is not very soluble in water, and it can be difficult to purify.
未来方向
There are a number of potential future directions for the use of 1-(2-aminopropan-2-yl)cyclobutan-1-ol in scientific research. For example, it could be used to further study the biochemical and physiological effects of the compound. It could also be used to develop new drug delivery systems and catalysts. In addition, it could be used to study the structure and function of proteins and other molecules in the cell. Finally, it could be used to explore new methods of synthesizing organic compounds.
合成方法
1-(2-aminopropan-2-yl)cyclobutan-1-ol can be synthesized through a variety of methods, including the reaction of 1-chloro-2-propanol with cyclobutanone in the presence of a base. This reaction produces a mixture of 1-(2-aminopropan-2-yl)cyclobutan-1-ol and 1-(2-hydroxypropan-2-yl)cyclobutan-1-ol in a 1:1 ratio. The reaction can also be catalyzed with an acid, such as hydrochloric acid, to produce the desired compound in higher yields.
属性
IUPAC Name |
1-(2-aminopropan-2-yl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(2,8)7(9)4-3-5-7/h9H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOJKPCMMDVAMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1(CCC1)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,3R,4S)-3,4-diaminocyclopentyl]methanol dihydrochloride](/img/structure/B6605981.png)
![{1-benzyl-3,4-bis[(benzyloxy)methyl]-4-(hydroxymethyl)pyrrolidin-3-yl}methanol](/img/structure/B6605987.png)

![N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid](/img/structure/B6606003.png)
![ethyl 5-[(3-chlorophenyl)carbamoyl]-2-[2-(ethylsulfanyl)acetamido]-4-methylthiophene-3-carboxylate](/img/structure/B6606006.png)
![(3E,9S)-9-(2-methylpropyl)-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,3'-piperidin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6606009.png)




![3-[(2Z)-3-[5-methyl-2-(trifluoromethyl)phenyl]-4-oxo-1,3-thiazolidin-2-ylidene]-1-[(2R)-1-(4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}phenyl)propan-2-yl]urea](/img/structure/B6606053.png)
![N-[2-fluoro-1-(4-fluorophenyl)ethyl]-4-(1H-1,2,3-triazol-5-yl)benzene-1-sulfonamide](/img/structure/B6606059.png)
![tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate](/img/structure/B6606066.png)
![ethyl 4-{[methyl({[(2S)-5-oxopyrrolidin-2-yl]methyl})carbamoyl]formamido}-[1,1'-biphenyl]-3-carboxylate](/img/structure/B6606068.png)